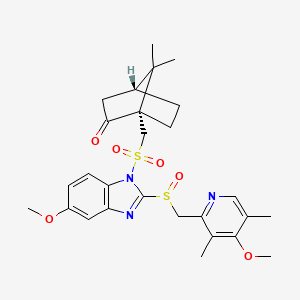

Omeprazole-N-(S)-camphorsulfonamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C27H33N3O6S2 |

|---|---|

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(1S,4R)-1-[[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C27H33N3O6S2/c1-16-13-28-21(17(2)24(16)36-6)14-37(32)25-29-20-12-19(35-5)7-8-22(20)30(25)38(33,34)15-27-10-9-18(11-23(27)31)26(27,3)4/h7-8,12-13,18H,9-11,14-15H2,1-6H3/t18-,27-,37?/m1/s1 |

InChI Key |

LOVMHHMMURDXAC-SGSMYFILSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C[C@@]45CC[C@@H](C4(C)C)CC5=O)C=CC(=C3)OC |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)CC45CCC(C4(C)C)CC5=O)C=CC(=C3)OC |

Origin of Product |

United States |

Synthetic Strategies for Omeprazole N S Camphorsulfonamide

Retrosynthetic Analysis and Key Disconnection Approaches

A retrosynthetic analysis of Omeprazole-N-(S)-camphorsulfonamide identifies the sulfonamide bond (S-N) as the most logical and strategic disconnection. This approach simplifies the complex target into two primary building blocks: an appropriately functionalized omeprazole (B731) scaffold and a chiral (S)-camphorsulfonyl derivative.

Key Disconnections:

S-N Bond Disconnection: This is the primary disconnection, breaking the molecule into an amino-functionalized omeprazole precursor and (S)-camphorsulfonyl chloride. This is a standard and reliable method for constructing sulfonamides. The reaction involves the nucleophilic attack of an amine onto the electrophilic sulfonyl chloride.

C-S Bond Disconnection (Omeprazole Core): Further deconstruction of the omeprazole precursor involves breaking the bond between the benzimidazole (B57391) ring and the sulfoxide (B87167) group. This leads to a substituted benzimidazole thiol and a functionalized pyridine (B92270) derivative.

Asymmetric Sulfoxidation: The chiral sulfoxide of the omeprazole moiety is a key stereocenter. Retrosynthetically, this points to an asymmetric oxidation of a pro-chiral sulfide (B99878) intermediate as a critical step.

This analysis outlines a convergent synthesis where the two main fragments, the omeprazole core and the chiral sulfonamide auxiliary, are prepared separately and then coupled in a final step.

Precursor Synthesis and Stereochemical Control

The successful synthesis of the target compound hinges on the efficient and stereocontrolled preparation of its key precursors.

Synthesis of (S)-Camphorsulfonamide and Analogous Chiral Building Blocks

(S)-Camphorsulfonamide is derived from the readily available (1S)-(+)-10-camphorsulfonic acid. The synthesis is a straightforward, multi-step process that preserves the stereochemistry of the starting material. uiowa.edu

The typical synthetic sequence is as follows:

Formation of the Sulfonyl Chloride: (1S)-(+)-10-Camphorsulfonic acid is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield (1S)-(+)-10-camphorsulfonyl chloride. scispace.com This highly reactive intermediate is typically used immediately in the next step.

Formation of the Sulfonamide: The sulfonyl chloride is then reacted with an amine. For the synthesis of the parent (S)-camphorsulfonamide, the sulfonyl chloride is treated with ammonia. To create a reactive precursor for coupling, it would be reacted with a suitable amine that can be further functionalized or directly coupled. uiowa.eduresearchgate.net

This process is well-established and provides a reliable route to the chiral sulfonamide building block required for the final coupling step. uiowa.edu

Stereocontrolled Preparation of Omeprazole Scaffolds and Intermediates

The synthesis of the omeprazole scaffold requires the assembly of the benzimidazole and pyridine rings, followed by a crucial stereocontrolled sulfoxidation. The synthesis of (S)-omeprazole (esomeprazole) is well-documented and provides a clear pathway. core.ac.ukwhiterose.ac.uk

Sulfide Intermediate Synthesis: The initial step involves the coupling of 5-methoxy-2-mercaptobenzimidazole (B30804) with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. sphinxsai.comresearchgate.net This reaction forms the pro-chiral sulfide, known as pyrmetazole.

Asymmetric Sulfoxidation: The key to achieving the desired stereochemistry at the sulfur atom is the asymmetric oxidation of the sulfide intermediate. This is one of the most challenging and critical steps. Various methods have been developed for this transformation, with metal-catalyzed oxidations being particularly prominent. rsc.orgdigitellinc.com A widely used method is a modified Sharpless-Kagan oxidation, which employs a titanium isopropoxide catalyst in the presence of a chiral ligand like diethyl tartrate (DET). core.ac.ukwhiterose.ac.uk

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) |

| Ti(OiPr)₄ | (+)-Diethyl Tartrate | Cumene Hydroperoxide | >99% for (S)-Esomeprazole |

| Vanadium Complexes | Chiral Schiff Bases | H₂O₂ | High (up to 96%) |

| Iron Complexes | Chiral Ligands | H₂O₂ | Moderate to high (up to 96%) whiterose.ac.uk |

This table presents examples of catalyst systems used for the asymmetric oxidation of sulfides to sulfoxides, a key step in the synthesis of chiral omeprazole analogues.

The choice of catalyst, ligand, and oxidant is crucial for achieving high enantioselectivity. whiterose.ac.uk For the synthesis of an N-functionalized omeprazole, the starting benzimidazole would need to be modified prior to the coupling and oxidation steps.

Formation of the Sulfonamide Linkage: Methodological Development

The final key transformation is the formation of the sulfonamide bond, coupling the chiral camphorsulfonyl moiety with the omeprazole scaffold. This requires an amino group on the benzimidazole ring of the omeprazole structure.

S-N Coupling Reaction Methodologies and Optimization

The formation of a sulfonamide bond is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. organic-chemistry.orgrsc.org This S-N coupling is a robust and widely used reaction in organic synthesis. researchgate.netresearchgate.net

Assuming a precursor such as N-amino-(S)-omeprazole, the reaction would proceed as follows:

Reaction: N-amino-(S)-omeprazole + (S)-Camphorsulfonyl chloride → this compound

Conditions: The reaction is typically carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl generated during the reaction. scispace.comresearchgate.net

Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the yield and purity of the final product. Metal-free, one-pot syntheses have also been developed that can generate sulfonamides from nitroarenes, boronic acids, and a sulfur source, offering alternative routes. organic-chemistry.org

Catalytic Systems for Enantioselective Sulfonamide Bond Formation

While the primary chirality in the target molecule is introduced via the precursors, recent advances have focused on the catalytic enantioselective formation of S-N bonds. These methods are particularly relevant for creating chiral sulfonamides where the chirality is centered at the sulfur atom or for atropisomeric chirality.

While not strictly necessary for this specific target molecule where the chiral components are pre-installed, these advanced methods are noteworthy:

Carbene Catalysis: N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective modification of sulfonamides. rsc.org

Peptide Catalysis: Short peptide sequences have been developed as catalysts for the enantioselective sulfonylation of alcohols, demonstrating the potential of organocatalysis in controlling stereochemistry during sulfur-group transfer reactions. nih.gov

Palladium Catalysis: Palladium complexes with chiral ligands, such as the Trost ligand, can catalyze the enantioselective N-allylation of sulfonamides, creating N-C axial chirality. elsevierpure.com

Rhodium Catalysis: Chiral rhodium catalysts have been used for the enantioselective S-alkylation of sulfenamides, which are precursors to sulfoximines, demonstrating catalytic control at the sulfur center. acs.org

These catalytic methods represent the cutting edge of sulfonamide synthesis and could be adapted for novel analogues where stereocontrol during the S-N bond formation itself is required. nih.gov

Diastereoselective and Enantioselective Synthetic Pathways for the Target Compound

The synthesis of this compound is not an enantioselective process but rather a diastereoselective one, designed to resolve a pre-existing racemic mixture. The core strategy involves covalently bonding the enantiomers of racemic omeprazole with an enantiomerically pure chiral auxiliary, (S)-camphorsulfonyl chloride. epo.org

The reaction proceeds by forming a sulfonamide linkage between the nitrogen atom of the benzimidazole ring in omeprazole and the sulfonyl chloride group of the chiral auxiliary. epo.org Since the starting material is a 1:1 mixture of (R)-omeprazole and (S)-omeprazole, the reaction yields a mixture of two diastereomeric products: [(R)-Omeprazole]-N-(S)-camphorsulfonamide and [(S)-Omeprazole]-N-(S)-camphorsulfonamide. These diastereomers possess different physical and chemical properties, which is the basis for their subsequent separation.

The formation of these diastereomers is a well-established method for resolving racemates. psu.edukesselssa.com The choice of (S)-camphorsulfonyl chloride as the chiral auxiliary is strategic, as camphorsulfonic acid and its derivatives are widely used and effective resolving agents in organic synthesis. google.comgoogle.comias.ac.in

Table 1: Synthesis of this compound Diastereomers

| Reactant 1 | Reactant 2 | Product Mixture | Reaction Type | Key Feature | Reference |

| Racemic Omeprazole | (S)-Camphorsulfonyl chloride | Diastereomeric mixture of this compound | Nucleophilic substitution | Formation of a covalent bond at the benzimidazole nitrogen. | epo.org |

Isolation, Purification, and Resolution Techniques for Stereoisomeric Mixtures

Once the diastereomeric mixture of this compound is synthesized, the next crucial step is the separation of the individual diastereomers. Because diastereomers have distinct physical properties, they can be separated by standard laboratory techniques that are ineffective for enantiomers.

The primary method documented for the separation of this compound diastereomers is fractional crystallization. epo.org This technique exploits the differences in solubility between the two diastereomers in a given solvent system, allowing one to crystallize out of the solution preferentially while the other remains dissolved. The efficiency of such separations can be influenced by factors like solvent choice and temperature control. While other chromatographic methods are common for separating diastereomers, fractional crystallization is specifically mentioned in the context of this compound. epo.org

Table 2: Isolation and Purification of this compound Stereoisomers

| Technique | Purpose | Principle | Subsequent Step | Reference |

| Fractional Crystallization | Separation of diastereomers | Differential solubility of the diastereomeric sulfonamides. | Isolation of one diastereomer as a solid. | epo.org |

| Base-mediated cleavage | Removal of chiral auxiliary | Hydrolysis of the N-sulfonyl bond. | Liberation of enantiomerically pure omeprazole. | epo.org |

Stereochemical Investigations and Control in Omeprazole N S Camphorsulfonamide

Chiral Resolution Techniques for Enantiomeric and Diastereomeric Separation

The separation of omeprazole's enantiomers is a crucial step in producing the enantiomerically pure (S)-form. This can be achieved through the resolution of racemic omeprazole (B731) or by stereoselective synthesis. Resolution techniques typically involve converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Diastereomeric Resolution: One common strategy is to react the racemic mixture with a single, pure enantiomer of a chiral resolving agent. This creates a mixture of diastereomers that can be separated by conventional methods like fractional crystallization or chromatography. For instance, a chiral acyl group, such as mandeloyl, can be used to form diastereomeric esters. google.com These esters can then be separated by chromatography or crystallization, followed by hydrolysis to yield the isolated enantiomers. google.com Similarly, reacting omeprazole with a chiral reagent like (S)-camphorsulfonyl chloride would produce diastereomeric sulfonamides, namely (R)-Omeprazole-N-(S)-camphorsulfonamide and (S)-Omeprazole-N-(S)-camphorsulfonamide, which could then be separated. Another patented method involves the preparation of diastereomeric ethers, which are separated and subsequently hydrolyzed under carefully controlled acidic conditions to prevent degradation of the sensitive omeprazole molecule. google.com

Chromatographic Techniques: Direct separation of enantiomers without derivatization is frequently accomplished using chiral chromatography.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For example, a trisphenylcarbamoylcellulose-based stationary phase has been successfully used for this purpose. nih.gov The separation can be performed on both analytical and preparative scales. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is another effective technique for the enantiomeric separation of omeprazole, particularly on a semi-preparative scale. Using a polysaccharide-based chiral stationary phase like Chiralpak AD, this method can achieve high enantiomeric purities (>99.9%) and good production rates. nih.gov Recoveries can reach 100% for both enantiomers under optimized loading conditions. nih.gov

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is an alternative method for separating omeprazole enantiomers. This technique utilizes a chiral selector added to the background electrolyte. Various cyclodextrin (B1172386) derivatives, such as sulfated β-cyclodextrin and randomly methylated β-CD, have proven effective as chiral selectors for resolving omeprazole enantiomers. researchgate.netscielo.brresearchgate.net

Determination of Diastereomeric and Enantiomeric Purity

Once separation is attempted, robust analytical methods are required to determine the diastereomeric and enantiomeric purity of the resulting product. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of omeprazole and esomeprazole (B1671258). nih.gov Methods have been developed and validated according to ICH guidelines for quantifying the (R)-enantiomer impurity in (S)-omeprazole. nih.govbanglajol.infonih.gov These methods are sensitive enough to detect and quantify very low levels of the undesired enantiomer.

A variety of chiral stationary phases and mobile phase compositions have been optimized for this separation. For example, a Chiralcel OD-H column is frequently used with a mobile phase typically consisting of a mixture of hexane, a polar alcohol like 2-propanol or ethanol (B145695), and additives like acetic acid or diethylamine (B46881) to improve peak shape and resolution. banglajol.infonih.gov

Capillary Electrophoresis (CE): Non-aqueous capillary electrophoresis (NACE) has also been developed and validated for the enantiomeric determination of omeprazole. nih.gov Using a chiral selector like heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin in a methanolic buffer allows for the separation and quantification of all four enantiomers of omeprazole and its metabolite, 5-hydroxyomeprazole. nih.gov Validation of these methods demonstrates good linearity over a range of concentrations, with detection limits suitable for quality control. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral shift agent, the enantiomers in a racemic mixture will form transient diastereomeric complexes, resulting in separate, distinguishable signals in the NMR spectrum. whiterose.ac.uklibretexts.org Chiral tartrates have been successfully employed as chiral shift agents for the efficient and accurate measurement of sulfoxide (B87167) enantiomeric excess. whiterose.ac.uk

Absolute Stereochemical Assignment Approaches and Validation

Determining the absolute configuration (the specific three-dimensional arrangement of atoms, designated as R or S) of the chiral sulfur atom in omeprazole is essential. While there is no chiral carbon, the sulfinyl group's fixed orientation makes it a stereocenter. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. It provides the precise three-dimensional structure of the molecule in the solid state. This technique has been used to investigate the solid-state structures of omeprazole and related sulfoxides. whiterose.ac.ukresearchgate.net The dimeric structure of omeprazole, formed through intermolecular hydrogen bonding, has been characterized using this method. rsc.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to assign their absolute configuration empirically. This method was used to assign the absolute configuration of the (S)-enantiomers of omeprazole and its chiral impurities after their isolation via semi-preparative HPLC. nih.gov

Correlation with Known Standards: The elution order in chiral chromatography can also provide a clue to the absolute configuration. Once the elution order is established using a pure, known standard (e.g., by injecting pure (S)-omeprazole), the identity of the enantiomers in an unknown mixture can be determined. scielo.br

Studies on Stereomutation, Epimerization, and Racemization Pathways

The stereochemical stability of omeprazole is a significant concern, as racemization (the conversion of one enantiomer into an equal mixture of both) would negate the benefits of using a single-enantiomer product. Omeprazole's stability is highly dependent on pH.

The primary mechanism for racemization is pyramidal inversion at the sulfur atom. nih.gov Theoretical studies using ab initio and DFT methods have investigated the energy barriers for this inversion. The calculated Gibbs free energy barrier for racemization is high (around 40 kcal/mol), indicating that the enantiomers are stable at room temperature in the gas phase. nih.gov The racemization half-life of omeprazole was experimentally estimated to be approximately 130 hours at 37°C, suggesting significant stability. nih.gov

However, omeprazole is known to be unstable in acidic conditions. mdpi.com The activation of the molecule, which is necessary for its therapeutic action, is catalyzed by protons. nih.gov This acid-catalyzed process can also facilitate degradation and potentially impact stereochemical integrity. Conversely, the enantiomers are surprisingly stable against racemization under neutral and alkaline conditions. google.com This stability allows for the isolation and purification of optically pure salts, which can be obtained with an enantiomeric excess of ≥99.8%. google.com

Strategies for Maintaining Stereochemical Integrity During Synthesis and Storage

Given the potential for racemization and degradation, particularly in acidic environments, specific strategies are necessary to maintain the stereochemical purity of omeprazole enantiomers throughout manufacturing and storage.

Control of pH: During synthesis and isolation, pH control is paramount. The hydrolysis of diastereomeric intermediates, for example, must be conducted under carefully controlled acidic conditions, followed by rapid neutralization to prevent degradation. google.com The final purification often involves crystallization from a basic solution, where the molecule is more stable. google.com Optically pure salts of esomeprazole are noted to be stable against racemization in both neutral and basic pH environments. google.comgoogle.com

Crystallization and Solid-State Form: Obtaining the final product in a stable, crystalline solid form is a key strategy. Crystalline products are generally more stable than amorphous forms. google.com Specific crystallization procedures have been developed to improve both the yield and the purity of the final product, promoting crystal growth over spontaneous nucleation, which can trap impurities. google.com Different salts (e.g., magnesium, sodium) can also confer different stability profiles.

Controlled Storage Conditions: Maintaining stereochemical integrity during storage requires controlled conditions. Solution stability studies have shown that omeprazole enantiomers are fairly stable at both room temperature (25°C) and refrigerated temperatures (4°C) over several days. banglajol.info Reducing the temperature can improve stability and reproducibility in analytical methods. nih.gov Pharmaceutical formulations are often enteric-coated to protect the acid-labile drug from the acidic environment of the stomach, ensuring it reaches the small intestine intact. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of Omeprazole N S Camphorsulfonamide

Quantum Chemical Calculations (Density Functional Theory (DFT)) for Molecular Geometry and Electronic Structure

There are no specific published studies detailing the DFT calculations for the molecular geometry and electronic structure of Omeprazole-N-(S)-camphorsulfonamide. Such a study would typically involve the optimization of the molecule's three-dimensional structure to find the lowest energy arrangement of its atoms. This process would yield crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are fundamental to understanding the molecule's reactivity and stability. While recent research has performed these calculations for other novel omeprazole (B731) analogues, data for the N-(S)-camphorsulfonamide derivative is absent. nih.govnih.govresearchgate.net

Conformational Analysis and Exploration of Energy Landscapes

A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. This type of analysis is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While computational methods are frequently used to predict spectroscopic parameters to aid in the structural elucidation of new compounds, specific predicted Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies for this compound are not available in the literature. Such predictions would be valuable for confirming the identity and purity of synthesized samples.

Reaction Mechanism Studies Pertaining to Synthesis and Degradation Pathways

Detailed computational studies on the reaction mechanisms for the synthesis or degradation of this compound are not documented. Theoretical investigations in this area would clarify the step-by-step process of its formation and potential decomposition, providing insights into reaction kinetics and the stability of intermediates. While the synthesis and degradation of omeprazole itself are well-studied topics, this specific derivative has not received the same level of computational scrutiny. google.com

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations being performed for this compound. MD simulations would offer a dynamic view of the molecule's behavior over time, revealing its conformational flexibility and how it might interact with solvent molecules or other entities. Recent studies have utilized MD simulations to explore the stability of other omeprazole derivatives when bound to their target proteins, but this compound was not among the studied compounds. nih.govresearchgate.net

Chemical Reactivity, Stability, and Transformation Pathways of Omeprazole N S Camphorsulfonamide

Chemical Stability Studies Under Varying Environmental Conditions (e.g., pH, Light Exposure, Temperature)

Direct and specific stability studies on Omeprazole-N-(S)-camphorsulfonamide are not extensively available in public literature. However, the stability profile can be largely inferred from the well-documented instability of its parent compound, omeprazole (B731), under various environmental conditions. The presence of the bulky, electron-withdrawing N-(S)-camphorsulfonamide group at the benzimidazole (B57391) nitrogen is expected to modulate this stability.

pH: Omeprazole is notoriously labile in acidic conditions, where it undergoes rapid degradation to form a tetracyclic sulfonamide, the active inhibitor of the proton pump. researchgate.net This degradation is initiated by protonation of the pyridine (B92270) and benzimidazole nitrogens. This compound, having the benzimidazole nitrogen blocked by the sulfonyl group, would likely exhibit altered stability in acidic media. While the fundamental acid-catalyzed rearrangement of the sulfoxide (B87167) group would still be the primary degradation pathway, the rate may be different. In alkaline conditions (pH > 7), omeprazole is significantly more stable. It is anticipated that this compound would also demonstrate greater stability at higher pH values.

Light Exposure: Omeprazole is known to be sensitive to light. researchgate.net Studies on related benzimidazole compounds have shown high photosensitivity in solution, leading to degradation. nih.gov It is therefore expected that this compound would also be susceptible to photodegradation, necessitating protection from light during storage and handling.

Temperature: Elevated temperatures accelerate the degradation of omeprazole. spu.edu.sy The stability of this compound is also expected to be temperature-dependent, with higher temperatures leading to increased rates of degradation through various pathways.

Interactive Table: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale |

| Acidic pH (<4) | Low | The core omeprazole structure is inherently unstable in acid. The N-sulfonyl group may slightly alter the degradation rate, but the fundamental instability of the sulfoxide in an acidic environment remains. |

| Neutral pH (6-8) | Moderate | Similar to omeprazole, stability is expected to increase as the pH approaches neutrality. |

| Alkaline pH (>9) | High | Omeprazole is most stable in alkaline conditions, a property likely conferred to its N-sulfonylated derivative. |

| UV/Visible Light | Low | Benzimidazole derivatives are often photosensitive. The camphorsulfonamide moiety is unlikely to offer significant photoprotection. |

| Elevated Temperature | Low | Thermal energy will likely accelerate the inherent degradation pathways of the omeprazole core. |

Identification and Characterization of Chemical Degradation Mechanisms and Products

The degradation of this compound would primarily involve transformations of the omeprazole skeleton, as the camphorsulfonamide group is generally stable under conditions that degrade omeprazole.

Oxidative Degradation Pathways (e.g., Sulfoxide Rearrangements, N-Oxidation)

The sulfoxide group in omeprazole is a key site for oxidative reactions. The primary degradation pathway of omeprazole in acidic media involves a sulfoxide rearrangement to a sulfenic acid, which then cyclizes to form the active tetracyclic sulfonamide. researchgate.net

Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone. This has been observed as a degradation product of omeprazole. It is highly probable that this compound can also be oxidized to its corresponding sulfone derivative under oxidative stress.

N-oxidation of the pyridine ring is another potential oxidative degradation pathway for omeprazole, leading to the formation of omeprazole N-oxide. This pathway would likely be accessible to this compound as well.

Hydrolytic and Other Cleavage Mechanisms

The most significant hydrolytic cleavage for this compound would be the hydrolysis of the sulfonamide bond. Sulfonamides are generally resistant to hydrolysis, but cleavage can occur under strong acidic or basic conditions, which would regenerate omeprazole and (S)-camphorsulfonic acid. The primary purpose of forming this derivative is for diastereomeric resolution, and its subsequent cleavage is a key step in the synthesis of esomeprazole (B1671258). This deprotection is typically achieved under basic conditions.

Under conditions that lead to the degradation of the omeprazole core, various cleavage products can be expected. Studies on omeprazole degradation have identified products resulting from the cleavage of the methylene (B1212753) bridge between the pyridine and benzimidazole rings. These include substituted pyridines and benzimidazoles. For example, the abiotic degradation of omeprazole in water can yield sulfides and benzimidazolones. researchgate.netunina.it

Table: Potential Degradation Products of this compound

| Degradation Product | Formation Pathway |

| Omeprazole Sulfone Derivative | Oxidation of the sulfoxide |

| Omeprazole N-oxide Derivative | N-oxidation of the pyridine ring |

| Omeprazole and (S)-camphorsulfonic acid | Hydrolysis of the sulfonamide bond |

| Substituted Pyridine and Benzimidazole Derivatives | Cleavage of the methylene bridge |

| Sulfide (B99878) and Benzimidazolone Derivatives | Reductive and hydrolytic degradation of the core structure |

Interconversion and Rearrangement Pathways of Isomers and Related Compounds

This compound exists as a pair of diastereomers due to the presence of two chiral centers: the sulfur atom of the sulfoxide and the stereocenters within the (S)-camphor moiety. The synthesis of this compound from racemic omeprazole and (S)-camphor sulfonyl chloride results in a mixture of (R)-omeprazole-(S)-camphorsulfonamide and (S)-omeprazole-(S)-camphorsulfonamide.

These diastereomers can be separated by methods such as fractional crystallization, which is the basis for the resolution of omeprazole enantiomers. There is no evidence to suggest that these diastereomers readily interconvert under normal conditions. The chirality at the sulfur atom is configurationally stable, and the camphor (B46023) moiety is a rigid structure.

The primary "rearrangement" of significance is the acid-catalyzed conversion of the omeprazole core to the active sulfonamide, as discussed previously.

Derivatization Strategies for Chemical Modification and Structural Probing

The synthesis of this compound is itself a derivatization strategy. The attachment of the chiral (S)-camphorsulfonamide group to the benzimidazole nitrogen of racemic omeprazole converts the enantiomers into diastereomers, allowing for their separation. This is a classic chemical resolution technique.

Further derivatization of this compound is not a common practice, as it is an intermediate with a specific purpose. However, theoretically, the molecule presents several sites for chemical modification:

The Sulfoxide Group: This group can be oxidized to a sulfone or reduced to a sulfide.

The Pyridine Ring: The pyridine nitrogen can be N-oxidized. The aromatic rings could potentially undergo electrophilic substitution, although the existing substituents would direct this to specific positions.

The Camphor Moiety: The carbonyl group in the camphor structure could potentially undergo reactions typical of ketones.

These derivatizations could be used for structural probing or to create novel analogues, although such studies are not widely reported.

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Development and Validation of Chiral Chromatographic Methods

Chiral chromatography is the cornerstone for separating the enantiomers of omeprazole (B731), namely (S)-omeprazole and (R)-omeprazole. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prominent techniques employed for this purpose.

HPLC methods utilizing chiral stationary phases (CSPs) are the most widely reported for the successful enantioseparation of omeprazole. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

Researchers have successfully used columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) and Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) to achieve baseline separation. nih.govnih.govsemanticscholar.org The choice of mobile phase is crucial; normal-phase chromatography often employs mixtures of n-hexane with alcohol modifiers like ethanol (B145695) and 2-propanol. nih.govresearchgate.netbanglajol.info The addition of small amounts of additives like triethylamine (B128534) or acetic acid can improve peak shape and resolution. banglajol.info The separation is typically monitored using UV detection at wavelengths around 301-302 nm. nih.govresearchgate.net

Interactive Data Table: HPLC Methods for Omeprazole Enantioseparation

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings |

|---|---|---|---|---|

| Chiralcel OD-H | n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v) | 1.2 | 300 | Achieved resolution >2, conforming to USP guidelines. banglajol.info |

| Chiralcel OD-H | n-hexane (85%), methanol (B129727) (8%), and a mix of isopropanol/ethanol (7%) | 0.75 | 301 | Methanol as a modifier improved peak sharpness. nih.gov |

| Chiralpak IA | methyl tert-butylether/ethyl acetate/ethanol/diethylamine (B46881) (60:40:5:0.1, v/v/v/v) | Not Specified | Not Specified | Validated for controlling the enantiomeric purity of (S)-omeprazole. nih.govresearchgate.net |

| CHIRALPAK AD | hexane:ethanol (40:60, v/v) | 0.7 | 302 | Sensitive and simple method for analysis in pharmaceutical formulations. researchgate.netsemanticscholar.org |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. jasco-global.comchromatographyonline.com This technique typically uses supercritical carbon dioxide as the main mobile phase component, with an organic modifier.

For omeprazole and related benzimidazoles, studies have demonstrated excellent enantiomeric separation on amylose-based columns like Chiralpak AD. nih.govresearchgate.net Alcohol-type modifiers, including ethanol and 2-propanol, have proven most effective, yielding high resolutions (often greater than 2) in under 10 minutes. nih.govresearchgate.net The influence of temperature on separation has also been investigated, with studies indicating it is often better to operate at higher temperatures to achieve optimal results. nih.gov Semipreparative SFC methods have been developed to isolate omeprazole enantiomers with high purity (>99.9%). nih.govresearchgate.net

Interactive Data Table: SFC Conditions for Omeprazole Enantioseparation

| Chiral Stationary Phase | Organic Modifier | Key Findings |

|---|---|---|

| Chiralpak AD | Alcohols (e.g., ethanol, 2-propanol) | Provided the best results with resolutions >2 and analysis times <10 minutes. nih.govresearchgate.net |

| Chiralpak AD | Ethanol, 2-propanol | Used for semipreparative separation to recover enantiomers with >99.9% purity. nih.govresearchgate.net |

| CHIRALPAK IC | Methanol | Found to be a suitable combination in a method scouting study. jasco-global.com |

Gas Chromatography (GC) is not a commonly used technique for the direct analysis of omeprazole due to the compound's low volatility and thermal instability. The literature available through the searches does not describe a validated GC method for the analysis of omeprazole or its direct derivatives. However, predictive models for GC-MS spectra of potential metabolites, such as a trimethylsilyl (B98337) (TMS) derivative of 5'-O-Desmethyl omeprazole, have been generated, suggesting that with appropriate derivatization to increase volatility, GC could theoretically be applied to related, smaller molecules. hmdb.ca

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Chemical Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the comprehensive analysis of omeprazole and its metabolites in complex biological matrices like plasma and brain tissue. nih.govnih.gov

LC-MS/MS methods provide high sensitivity and selectivity, allowing for the quantification of omeprazole enantiomers at very low concentrations. nih.govscispace.com These methods often use a C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in multiple reaction monitoring (MRM) mode for specificity. nih.govscispace.com For omeprazole, the precursor ion is typically observed at m/z 346.3, which fragments to a major product ion at m/z 198.05. nih.govmdpi.com Isotope-labeled internal standards, such as D3-omeprazole, are often used to improve quantitative accuracy. nih.govmdpi.com These techniques have been instrumental in identifying numerous metabolites of omeprazole in vivo. nih.govmdpi.com As noted previously, GC-MS applications are not reported for the parent compound.

Interactive Data Table: LC-MS/MS Parameters for Omeprazole Analysis

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode nih.govscispace.com |

| Precursor Ion (m/z) | 346.30 nih.gov |

| Product Ion (m/z) | 198.05 nih.gov |

| Internal Standard | Lansoprazole or D3-omeprazole nih.govnih.gov |

| Application | Quantification in human plasma and oral fluid; metabolite identification in mouse brain. nih.govnih.gov |

Spectrophotometric and Potentiometric Quantification Strategies

UV-Vis spectrophotometry offers a simpler, more accessible method for the quantification of omeprazole in pharmaceutical formulations. ijpsm.comresearchgate.net These methods are based on measuring the absorbance of omeprazole in a suitable solvent. Sodium hydroxide (B78521) (0.1 N) is a commonly used solvent, with the maximum absorbance wavelength (λmax) observed around 304-305 nm. ijpsm.comresearchgate.net

Other spectrophotometric methods involve the formation of colored complexes. For instance, omeprazole can react with reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) or Folin-Ciocalteau reagent to produce a colored species that can be quantified. nih.gov Extractive spectrophotometry, where omeprazole is paired with an acidic dye like bromophenol blue and extracted into an organic solvent, has also been successfully applied. bioline.org.br These methods are valued for their simplicity and cost-effectiveness in quality control settings. bioline.org.br No specific potentiometric quantification strategies for omeprazole were identified in the reviewed research.

Interactive Data Table: Spectrophotometric Methods for Omeprazole Quantification

| Method Type | Reagent/Solvent | Wavelength (nm) | Linearity Range (µg/mL) |

|---|---|---|---|

| Direct UV Absorbance | 0.1 N Sodium Hydroxide | 304.8 | 10 - 18 ijpsm.comresearchgate.net |

| Area Under Curve | 0.1 N Sodium Hydroxide | 281.6 - 333.6 | 10 - 18 ijpsm.comresearchgate.net |

| Colorimetric | 3-methyl-2-benzothiazolinone hydrazone (MBTH) / FeCl₃ | Not Specified | 1.0 - 10 nih.gov |

| Extractive | Bromophenol blue / Chloroform | 408 | 5 - 30 bioline.org.br |

| Difference Spectrophotometry | Acid/Alkali treatment | Not Specified | 0.5 - 3.5 nih.gov |

Methodological Validation for Research Applications (Specificity, Linearity, Precision, Accuracy, Robustness, Limits of Detection/Quantification)

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. wjarr.com The analytical methods developed for omeprazole are rigorously validated according to established guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and sensitivity. nih.govbanglajol.infotpcj.org

Specificity: The ability to measure the analyte without interference from other components, such as excipients or degradation products. banglajol.infotpcj.org In chiral methods, this also refers to the ability to resolve the enantiomers from each other. banglajol.info

Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range. nih.govnih.gov For omeprazole, linearity is often established over a wide concentration range with correlation coefficients (r²) greater than 0.999. nih.gov

Precision: Assessed at different levels (repeatability and intermediate precision), precision measures the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD), with values under 2% being common. nih.govbanglajol.info

Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a sample with a known amount of the analyte. Recoveries for omeprazole methods are generally in the range of 98-102%. banglajol.infoijpsm.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, composition), providing an indication of its reliability during normal usage. tpcj.org

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For the analysis of the undesired (R)-enantiomer in esomeprazole (B1671258), highly sensitive methods have been developed with LOQ values as low as 333 ng/mL by HPLC and 0.78 µg/mL in other studies. nih.govnih.gov

Interactive Data Table: Summary of Validation Parameters for Omeprazole Analytical Methods

| Parameter | HPLC Method banglajol.info | HPLC Method nih.gov | Spectrophotometric Method ijpsm.com | LC-MS/MS Method nih.gov |

|---|---|---|---|---|

| Linearity Range | Not specified | 0.5-25 µg/mL (for R-enantiomer) | 10-18 µg/mL | Not specified |

| Correlation Coefficient (r²) | >0.999 nih.gov | Not specified | >0.997 | Not specified |

| LOD | 0.71 µg/mL (S-), 1.16 µg/mL (R-) | 99 ng/mL (R-enantiomer) | Not specified | 0.1 ng/mL |

| LOQ | 2.16 µg/mL (S-), 3.51 µg/mL (R-) | 333 ng/mL (R-enantiomer) | Not specified | 0.4 ng/mL |

| Accuracy (% Recovery) | 99.81% - 101.62% | Not specified | 97.20% - 103.28% | Determined via QC samples |

| Precision (% RSD) | <0.19% | <2% | <2% | Determined via QC samples |

Potential Applications in Asymmetric Synthesis and Chiral Catalyst Development

Evaluation of Omeprazole-N-(S)-camphorsulfonamide as a Novel Chiral Auxiliary in Organic Reactions

The primary documented application of this compound is its function as a chiral auxiliary in the resolution of racemic omeprazole (B731). A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a racemic mixture to create a pair of diastereomers. Due to their different physical properties, these diastereomers can then be separated.

In this context, racemic omeprazole is reacted with (S)-camphorsulfonyl chloride. This reaction forms a pair of diastereomeric sulfonamides: (R)-Omeprazole-N-(S)-camphorsulfonamide and (S)-Omeprazole-N-(S)-camphorsulfonamide. The formation of these diastereomers is a critical step that allows for the subsequent separation of the original omeprazole enantiomers. The use of (S)-camphorsulfonyl chloride is advantageous as it is a well-established chiral auxiliary for the resolution of amines and related compounds. nih.gov The covalent attachment of the camphorsulfonyl group to the benzimidazole (B57391) nitrogen of omeprazole introduces a chiral center, leading to the formation of the diastereomeric pair. nih.gov

Design and Synthesis of Chiral Ligands and Catalysts Incorporating the Sulfonamide Moiety

A comprehensive search of scientific literature and patent databases did not yield specific information on the design and synthesis of chiral ligands and catalysts that incorporate the this compound moiety for use in asymmetric catalysis. While the synthesis of the diastereomeric sulfonamide for resolution purposes is documented, its further use as a scaffold for creating new chiral ligands or catalysts does not appear to be reported.

Investigation of Catalytic Activity in Enantioselective Transformations (e.g., Oxidation, Reduction, C-C Bond Formation)

There is no available research data on the investigation of the catalytic activity of this compound or its derivatives in enantioselective transformations such as oxidation, reduction, or carbon-carbon bond formation. The existing literature focuses on its role as a transient diastereomer for separation rather than as a catalyst.

Exploration as a Chiral Resolving Agent for Racemic Mixtures

The principal and documented application of forming this compound is for the chiral resolution of racemic omeprazole. The process involves the following key steps:

Diastereomer Formation: Racemic omeprazole is reacted with (S)-camphorsulfonyl chloride to yield a mixture of two diastereomers: 1-(S)-camphorsulfonyl-5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl-(R/S)-sulfinyl]-1H-benzimidazole. nih.gov

Separation of Diastereomers: The resulting diastereomers can be separated by fractional crystallization, a technique that leverages the differences in solubility between the diastereomeric salts. nih.gov This method avoids the need for chromatographic techniques. nih.gov

Deprotection: After separation, the chiral auxiliary is removed from the desired diastereomer to yield the enantiomerically pure or enriched omeprazole. This deprotection can be carried out under basic conditions, which is a mild alternative to the strongly acidic conditions sometimes required for other resolving agents. nih.gov

This process provides an effective pathway to obtaining single enantiomers of omeprazole, such as the therapeutically significant (S)-omeprazole (esomeprazole). nih.gov

Table 1: Process of Chiral Resolution of Omeprazole using (S)-Camphorsulfonyl Chloride

| Step | Description | Key Reagents/Techniques | Reference |

|---|---|---|---|

| 1. Diastereomer Formation | Reaction of racemic omeprazole with a chiral auxiliary to form a mixture of diastereomers. | (S)-camphorsulfonyl chloride | nih.gov |

| 2. Separation | Separation of the formed diastereomers based on their different physical properties. | Fractional crystallization | nih.gov |

| 3. Deprotection | Removal of the chiral auxiliary from the separated diastereomer to yield the enantiomerically pure product. | Basic conditions | nih.gov |

Development of Novel Stereoselective Reaction Methodologies

A thorough review of the available scientific and patent literature did not reveal any developed stereoselective reaction methodologies that utilize this compound as a catalyst, ligand, or key stereochemical-directing group. Its reported utility is confined to its role as a diastereomeric intermediate in a classical resolution process.

Emerging Research Directions and Future Perspectives

Exploration of Alternative, Sustainable Synthetic Routes with Enhanced Atom Economy and Stereocontrol

The classical approach to resolving enantiomers via diastereomer formation, while effective, often suffers from poor atom economy. wikipedia.org In the case of Omeprazole-N-(S)-camphorsulfonamide, the (S)-camphorsulfonyl moiety is introduced and later removed, generating stoichiometric waste. rsc.org Future research is increasingly directed towards more sustainable synthetic strategies.

Atom Economy in Diastereomeric Resolution:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. wikipedia.orgbuecher.de In a typical diastereomeric resolution, the chiral auxiliary is a high-molecular-weight reagent that is ultimately not incorporated into the final product, leading to a low atom economy.

Modern synthetic chemistry is exploring several avenues to overcome these limitations. One promising area is the development of catalytic asymmetric methods for the synthesis of sulfonamides, which would circumvent the need for a chiral resolving agent altogether. acs.orgacs.org Additionally, research into "green" and stereoretentive approaches for the synthesis of chiral sulfonamides is gaining traction. nih.govorganic-chemistry.org

Future research could focus on applying these modern principles to the synthesis of chiral omeprazole (B731). For instance, developing a catalytic enantioselective sulfoxidation of the prochiral sulfide (B99878) precursor to omeprazole would be a highly atom-economical route to the desired enantiomer.

Table 1: Comparison of Synthetic Strategies for Chiral Sulfonamides

| Synthetic Strategy | Description | Advantages | Challenges for this compound |

|---|---|---|---|

| Classical Diastereomeric Resolution | Reaction of racemic omeprazole with (S)-camphorsulfonyl chloride, separation of diastereomers, and removal of the auxiliary. rsc.org | Well-established and often reliable. | Poor atom economy, generation of stoichiometric waste. wikipedia.org |

| Catalytic Asymmetric Synthesis | Direct enantioselective synthesis of the desired omeprazole enantiomer using a chiral catalyst. acs.orgacs.org | High atom economy, reduced waste. | Development of a highly selective and efficient catalyst for the specific substrate. |

| "Green" Stereoretentive Synthesis | Use of environmentally benign reagents and solvents with retention of stereochemistry. nih.gov | Reduced environmental impact, potentially safer processes. | Adapting existing "green" methods to the specific chemical system of omeprazole. |

| One-Pot Synthesis from Unactivated Precursors | Direct synthesis of sulfonamides from readily available starting materials like carboxylic acids and amines. nih.gov | Increased efficiency, avoids pre-functionalization steps. | Requires development of new catalytic systems applicable to the omeprazole backbone. |

Advanced Computational Approaches for Predicting Stereoselectivity and Reactivity Profiles

Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions and understanding the properties of molecules at an atomic level. nih.gov For the this compound system, computational methods offer significant potential to guide experimental work.

Predicting Diastereomer Stability and Separability:

The successful separation of diastereomers by fractional crystallization depends on differences in their crystal lattice energies and solubilities. Computational methods, such as crystal structure prediction and lattice energy calculations, can be used to predict the relative stabilities of the different diastereomers of this compound. nih.gov This could, in principle, allow for the in silico screening of different chiral resolving agents to identify the most promising candidates for efficient separation before any experimental work is undertaken.

Understanding Reactivity:

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the formation and cleavage of the sulfonamide. nih.gov Such studies can provide insights into the transition state energies, helping to understand the kinetics of the reactions and predict the reactivity of the different diastereomers. For instance, computational models could predict whether the (R)- and (S)-sulfoxide diastereomers of this compound exhibit different rates of cleavage under basic conditions.

Table 2: Potential Applications of Computational Chemistry to this compound

| Computational Method | Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and molecular orbital analysis. nih.gov | Prediction of reaction kinetics, identification of reactive sites, understanding electronic effects of the chiral auxiliary. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of diastereomers in solution. mpg.de | Understanding solvation effects, predicting conformational preferences, insights into the initial stages of crystallization. |

| Crystal Structure Prediction | Ab initio prediction of stable crystal packing arrangements. nih.gov | Prediction of the most stable diastereomeric salt, guiding solvent selection for crystallization. |

| Quantitative Structure-Property Relationship (QSPR) | Developing models that correlate molecular structure with physical properties. researchgate.net | Predicting properties like solubility and melting point for different diastereomers. |

Development of Miniaturized and High-Throughput Analytical Platforms for Stereoisomer Analysis

The analysis of stereoisomers is a critical step in the development of chiral drugs. Traditional methods like chiral High-Performance Liquid Chromatography (HPLC) can be time-consuming and require significant amounts of sample and solvent. There is a growing need for faster and more efficient analytical techniques.

Future research will likely focus on the development of miniaturized and high-throughput methods for the analysis of the diastereomers of this compound. This could involve the use of microfluidic devices ("lab-on-a-chip") for rapid separation and analysis.

Furthermore, high-throughput screening assays, such as those based on fluorescence, could be developed to rapidly determine the diastereomeric excess in a large number of samples. nih.gov This would be particularly useful for optimizing the conditions for the diastereomeric resolution or for screening new synthetic routes.

Integration of Flow Chemistry Techniques for Continuous and Efficient Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.orgnih.govacs.orgmdpi.comuc.pt

The synthesis and separation of this compound could be significantly improved by the integration of flow chemistry techniques. A continuous flow process could be designed where the racemic omeprazole is mixed with the chiral resolving agent in one module, followed by a crystallization module for the separation of the desired diastereomer, and finally a module for the cleavage of the auxiliary and purification of the final product.

This approach could lead to a more efficient, consistent, and scalable process for the production of enantiomerically pure omeprazole.

Fundamental Investigations into the Role of Stereochemistry on Chemical Properties, Reactivity, and Supramolecular Interactions

Diastereomers, unlike enantiomers, have different physical and chemical properties. numberanalytics.comlibretexts.orgtutorchase.comnumberanalytics.comvedantu.combyjus.comstackexchange.comucalgary.ca A deeper understanding of how the specific three-dimensional arrangement of atoms in the diastereomers of this compound influences their properties is a key area for fundamental research.

This includes detailed studies on:

Differential Solubility: Investigating the thermodynamic and kinetic factors that govern the differences in solubility between the diastereomers in various solvents. This knowledge is crucial for optimizing the fractional crystallization process.

Reactivity Differences: Quantifying the differences in the rates of formation and cleavage of the diastereomeric sulfonamides. acs.org This could lead to more efficient methods for both the resolution and the recovery of the chiral auxiliary.

Supramolecular Interactions: Studying the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) in the crystal lattice of the diastereomers. This can provide a fundamental understanding of why they pack differently in the solid state, which is the basis for their separation by crystallization.

Techniques such as X-ray crystallography, solid-state NMR, and calorimetry can provide valuable experimental data to complement computational studies in this area.

Q & A

Q. What are the key synthetic steps for preparing Omeprazole-N-(S)-camphorsulfonamide derivatives, and how do reaction conditions influence intermediate stability?

Methodological Answer: The synthesis involves reacting 2-amino-6-methylpyridine or 2,6-diaminopyridine with (S)-camphorsulfonyl chloride in the presence of triethylamine (TEA) to form mono- [(S)-1] or bis-sulfonamide [(S,S)-2] derivatives . Critical steps include:

- Stoichiometric control : Using 1 or 2 equivalents of camphorsulfonyl chloride to avoid over-sulfonation.

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency by stabilizing intermediates.

- Temperature optimization : Room temperature minimizes side reactions, while elevated temperatures (50°C) can improve yields in specific solvents like CH₃CN .

Q. How does solvent choice affect yield and enantioselectivity in Michael additions catalyzed by this compound?

Methodological Answer: Solvent polarity and coordination ability significantly impact catalytic performance:

- Polar solvents (e.g., CH₃CN) : Increase nucleophile activation via hydrogen bonding with the sulfonamide group, improving yields (up to 51% for (S)-1) but with low enantiomeric excess (≤18%) .

- Non-polar solvents (e.g., toluene) : Reduce reaction rates due to poor solubility of ionic intermediates, leading to lower yields.

- Temperature-solvent synergy : CH₃CN at room temperature minimizes side products, making it optimal for reproducible results .

Advanced Research Questions

Q. How can contradictory data on enantioselectivity in reactions catalyzed by this compound derivatives be resolved through experimental optimization?

Methodological Answer: Contradictions arise from competing activation pathways (Brønsted basicity vs. hydrogen bonding). To address this:

- Modify catalyst structure : Replace pyridine with piperidine (e.g., (S)-3) to enhance basicity, though this may yield racemic products (89% yield, 0% ee) due to reduced chiral induction .

- Adjust reaction parameters : Lower temperatures (e.g., 0°C) in CH₃CN can slow racemization, while higher pressures in OSN setups improve enantiomer separation .

- Mechanistic studies : Use kinetic isotopic effects (KIEs) or DFT calculations to identify rate-limiting steps influencing selectivity .

Q. What methodologies enable sustainable recovery and reuse of this compound catalysts via organic solvent nanofiltration (OSN)?

Methodological Answer: OSN offers a green alternative for catalyst recycling:

- Membrane selection : Use 22 PBI membranes for >95% rejection of (S)-1 in isopropanol (IPA) or tetrahydrofuran (THF) at 30 bar .

- Solvent compatibility : IPA provides optimal flux (5–10 L·m⁻²·h⁻¹) while maintaining high catalyst recovery.

- Process integration : Combine OSN with continuous-flow systems to achieve >90% catalyst reuse over multiple cycles, reducing waste .

Q. How can stereochemical outcomes be controlled in syntheses involving this compound as a chiral auxiliary?

Methodological Answer:

- Desymmetrization strategies : Use (S)-camphorsulfonamide to induce asymmetry in prochiral substrates (e.g., glycerol) via hydrogen bonding, achieving >90% diastereomeric excess in spiroketal intermediates .

- Solvent templating : Apolar solvents (e.g., MTBE) enforce rigid transition states, enhancing stereoselectivity.

- Post-reaction modifications : Mitsunobu reactions or Steglich esterification can further refine stereochemistry without racemization .

Q. Data Analysis & Contradiction Resolution

Q. What statistical approaches reconcile discrepancies in catalytic performance data across studies?

Methodological Answer:

- Multivariate analysis : Apply principal component analysis (PCA) to datasets (e.g., solvent polarity, temperature, catalyst loading) to identify dominant variables affecting yield and ee .

- Error propagation modeling : Quantify uncertainties in enantioselectivity measurements using Gaussian error analysis for HPLC or chiral column data .

- Cross-validation : Compare results with structurally analogous catalysts (e.g., piperidine derivatives) to isolate camphorsulfonamide-specific effects .

Q. Experimental Design Recommendations

Q. How should researchers design experiments to optimize this compound’s catalytic activity in new reactions?

Methodological Answer:

- High-throughput screening : Test 10–20 solvent/ligand combinations in parallel microreactors to identify optimal conditions.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

- Scale-down protocols : Validate nanofiltration recovery efficiency at milligram scales before industrial-scale trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.